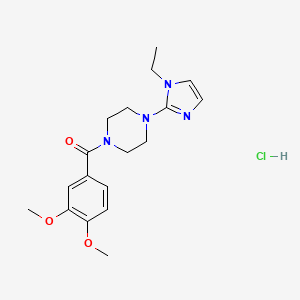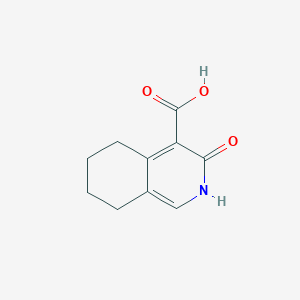
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid: is an organic compound belonging to the class of tetrahydroisoquinolines. It has a molecular formula of C10H11NO3 and a molecular weight of 193.20. This compound is known for its high reactivity and is used in the synthesis of pharmaceuticals and related drugs.
Mechanism of Action
Target of Action
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.
Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.
Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.
[2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.
Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydroisoquinolines can be oxidized to form isoquinolines.
Reduction: These compounds can be hydrogenated to form decahydroisoquinolines.
Substitution: Functionalization via multicomponent reactions is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used in the presence of co-oxidants like H2O2.
Major Products:
Oxidation: Isoquinoline.
Reduction: Decahydroisoquinoline.
Substitution: Various functionalized tetrahydroisoquinolines.
Scientific Research Applications
Chemistry:
- Used as a starting material to create more complex molecules with potential therapeutic properties.
Biology:
- Employed in the synthesis of novel derivatives of phenylalanine, which are valuable for drug design and development.
Medicine:
- Tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.
Industry:
- Utilized in the synthesis of pharmaceuticals and related drugs.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: An important structural motif of various natural products and therapeutic lead compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of medicinally important derivatives.
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is unique due to its high reactivity and its use as a starting material to create more complex molecules with potential therapeutic properties.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCWRRGOYPJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
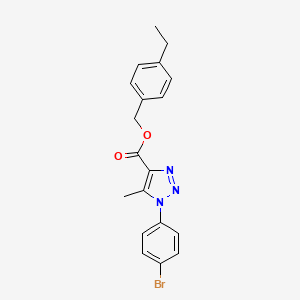
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)
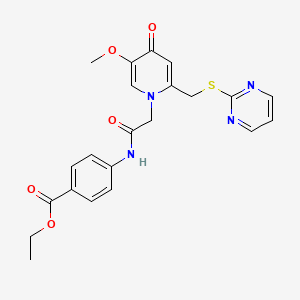
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
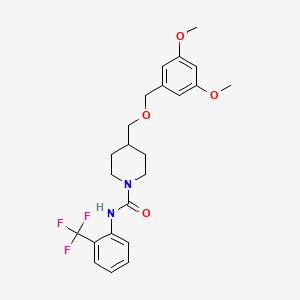
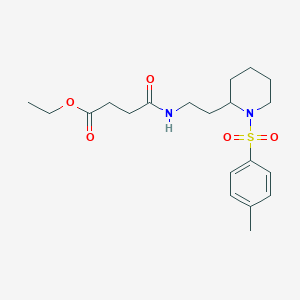
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
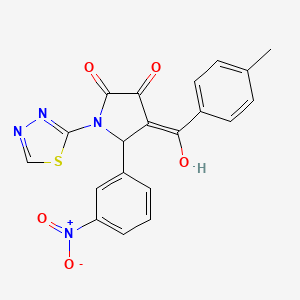
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
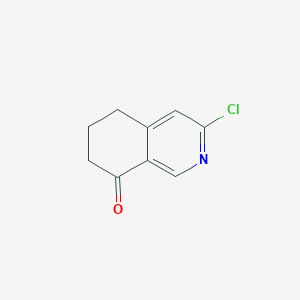
![N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2842903.png)
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
